molecular formula C11H12O3 B12048062 Methyl 2-(3-acetylphenyl)acetate

Methyl 2-(3-acetylphenyl)acetate

Cat. No.: B12048062
M. Wt: 192.21 g/mol
InChI Key: RHQSLFGILCXCPP-UHFFFAOYSA-N
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Description

Methyl 2-(3-acetylphenyl)acetate is an organic compound with the molecular formula C11H12O3. It is a derivative of phenylacetic acid and contains an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-acetylphenyl)acetate can be synthesized through the direct acyl-alkylation of arynes. The procedure involves the use of cesium fluoride as a base and methyl acetoacetate as a starting material. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is heated to reflux in an oil bath. The reaction mixture is then cooled, and the product is purified through flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and purification would apply. This typically involves large-scale reactions under controlled conditions, followed by purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-acetylphenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(3-acetylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-acetylphenyl)acetate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form the corresponding acid and alcohol. The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-acetylphenyl)acetate
  • 2-Acetylphenyl acetate
  • 3-Acetylphenyl benzoate

Uniqueness

Methyl 2-(3-acetylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-(3-acetylphenyl)acetate

InChI

InChI=1S/C11H12O3/c1-8(12)10-5-3-4-9(6-10)7-11(13)14-2/h3-6H,7H2,1-2H3

InChI Key

RHQSLFGILCXCPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CC(=O)OC

Origin of Product

United States

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